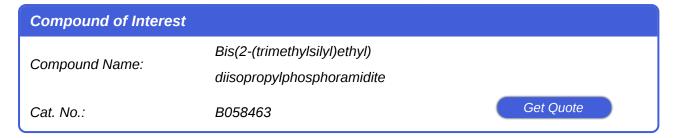




Structure Elucidation of Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used for the structure elucidation of **Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite**, a key reagent in oligonucleotide synthesis. This document details the expected outcomes from spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provides standardized experimental protocols.

Chemical Structure and Properties

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is an organophosphorus compound containing two trimethylsilyl ethyl protecting groups and a diisopropylamino group attached to a central phosphorus atom. Its structure is fundamental to its function as a phosphitylating agent.

Table 1: Physicochemical Properties of **Bis(2-(trimethylsilyl)ethyl)** diisopropylphosphoramidite



Property	Value
Chemical Formula	C ₁₆ H ₄₀ NO ₂ PSi ₂
Molecular Weight	365.64 g/mol [1]
CAS Number	121373-20-4[1]
Appearance	Liquid[1]
Boiling Point	286.2 - 296.6 °C[1]
Density	0.8887 g/mL at 25 °C[1]
Refractive Index	n20/D 1.4517[1]

Spectroscopic Characterization

The structural confirmation of **Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite** relies on a combination of NMR and mass spectrometry techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of phosphoramidites, providing detailed information about the hydrogen, carbon, and phosphorus environments.[2]

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 2: Expected ¹H NMR Chemical Shifts



Protons	Expected Chemical Shift (ppm)	Multiplicity	Integration
Si(CH ₃) ₃	~ 0.0 - 0.1	singlet	18H
Si-CH ₂	~ 0.8 - 1.0	multiplet	4H
O-CH ₂	~ 3.5 - 3.8	multiplet	4H
N-CH(CH ₃) ₂	~ 3.5 - 3.7	septet	2H
N-CH(CH ₃) ₂	~ 1.1 - 1.3	doublet	12H

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

Table 3: Expected ¹³C NMR Chemical Shifts

Carbon	Expected Chemical Shift (ppm)
Si(CH ₃) ₃	~ -2.0
Si-CH ₂	~ 17.0
O-CH ₂	~ 60.0 (doublet, J(P,C) ≈ 15 Hz)
N-CH(CH ₃) ₂	~ 45.0 (doublet, J(P,C) ≈ 20 Hz)
N-CH(CH₃)₂	~ 24.0 (doublet, J(P,C) ≈ 7 Hz)

2.1.3. ³¹P NMR Spectroscopy

³¹P NMR is particularly diagnostic for phosphoramidites, showing a characteristic chemical shift for the trivalent phosphorus atom. For phosphoramidites, the signal typically appears in the range of 140-155 ppm.[2] Due to the chiral nature of the phosphorus center, it is common to observe two distinct singlets if diastereomers are present.[2]

Table 4: Expected 31P NMR Chemical Shift



Phosphorus	Expected Chemical Shift (ppm)
P(III)	~ 148

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.

Table 5: Expected Mass Spectrometry Data

lon	Expected m/z
[M+H] ⁺	366.25
[M+Na] ⁺	388.23

Fragmentation Analysis: Common fragmentation patterns for trimethylsilyl compounds involve the loss of a methyl group (-15 Da) and the characteristic trimethylsilyl cation peak at m/z 73 ($[Si(CH_3)_3]^+$).[3][4] Further fragmentation would likely involve cleavage of the ethyl linkages and the diisopropylamino group.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve approximately 10-20 mg of Bis(2-(trimethylsilyl)ethyl)
 diisopropylphosphoramidite in ~0.6 mL of deuterated chloroform (CDCl₃).
- Add a small amount of triethylamine (TEA, ~1% v/v) to the solvent to prevent hydrolysis of the phosphoramidite.
- Transfer the solution to a 5 mm NMR tube.



Instrument Parameters:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
 - Pulse Program: Standard single pulse.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
- 13C NMR:
 - Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2 seconds.
- 31P NMR:
 - Pulse Program: Proton-decoupled single pulse.
 - Number of Scans: 128-256.
 - Relaxation Delay: 2-5 seconds.
 - o Reference: 85% H₃PO₄ as an external standard.

Mass Spectrometry (LC-MS) Protocol

Sample Preparation:

- Prepare a stock solution of **Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite** in anhydrous acetonitrile at a concentration of 1 mg/mL.
- Further dilute the stock solution to 1-10 μg/mL with the initial mobile phase composition.



Liquid Chromatography (LC) Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 μm).
- Mobile Phase A: 10 mM Ammonium Acetate in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over 15-20 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40 °C.

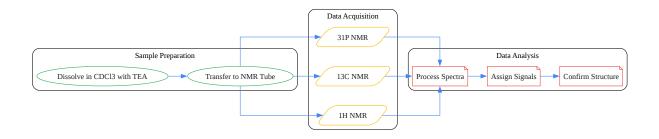
Mass Spectrometry (MS) Conditions:

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
- Scan Range: m/z 100-500.
- Source Parameters: Optimized for the specific instrument to maximize the signal of the parent ion.

Workflow and Data Analysis Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the structure elucidation of **Bis(2-(trimethylsilyl)ethyl)** diisopropylphosphoramidite.





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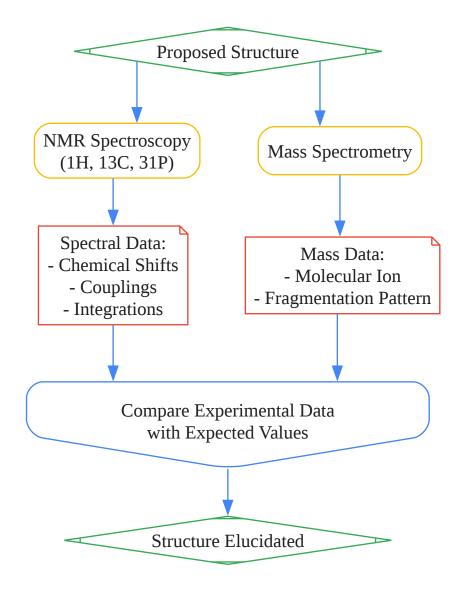
Caption: Workflow for NMR-based structure elucidation.



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Caption: Workflow for LC-MS based structure elucidation.





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Caption: Logical flow for structure confirmation.

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